2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid
CAS No.: 1183359-87-6
Cat. No.: VC2829162
Molecular Formula: C12H7ClN2O5
Molecular Weight: 294.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1183359-87-6 |
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Molecular Formula | C12H7ClN2O5 |
Molecular Weight | 294.65 g/mol |
IUPAC Name | 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H7ClN2O5/c13-9-6-8(15(18)19)1-2-10(9)20-11-5-7(12(16)17)3-4-14-11/h1-6H,(H,16,17) |
Standard InChI Key | FQLGVYBZYPEAHR-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=CC(=C2)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=CC(=C2)C(=O)O |
Introduction
Structural Characterization
Chemical Identity
2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid consists of a pyridine ring substituted with a carboxylic acid group at position 4 and a phenoxy group at position 2. The phenoxy group itself bears a chloro substituent at position 2 and a nitro substituent at position 4.
Physical and Chemical Properties
The basic physicochemical properties of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid are presented in Table 1.
Table 1: Physicochemical Properties of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid
Property | Value |
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Molecular Formula | C₁₂H₇ClN₂O₅ |
Molecular Weight | 294.65 g/mol |
Appearance | Likely crystalline solid |
Solubility | Likely soluble in polar organic solvents; limited water solubility; increased solubility in basic solutions |
Acidity | Expected pKa approximately 3-4 due to the carboxylic acid functional group |
Hydrogen Bonding | Multiple hydrogen bond acceptors and one donor |
Melting Point | Not directly determined in available literature |
The carboxylic acid group would be expected to participate in hydrogen bonding interactions similar to those observed in related compounds such as 2-chloro-4-nitrobenzoic acid, which forms a co-crystal with nicotinamide via a carboxylic acid-pyridine hydrogen bond .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A potential synthetic pathway would involve the reaction of 2-fluoropyridine-4-carboxylic acid (or its ester derivative) with 2-chloro-4-nitrophenol under basic conditions. The base would deprotonate the phenol to form the corresponding phenoxide, which would then undergo nucleophilic aromatic substitution with the fluoropyridine.
This approach is analogous to synthetic methods used for other aryl ether compounds and would take advantage of the electron-withdrawing effects of the pyridine nitrogen to facilitate the nucleophilic attack.
Modified Ullmann Ether Synthesis
Another potential approach would utilize a copper-catalyzed Ullmann-type ether synthesis, reacting 2-chloro-4-nitrophenol with 2-halopyridine-4-carboxylic acid in the presence of a copper catalyst and base.
Table 2: Potential Reaction Conditions for Modified Ullmann Ether Synthesis
Parameter | Condition |
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Catalyst | Cu(I) iodide or Cu(I) oxide |
Base | K₂CO₃ or Cs₂CO₃ |
Solvent | DMF or DMSO |
Temperature | 100-140°C |
Reaction Time | 12-48 hours |
Additives | 1,10-Phenanthroline or L-proline |
Adaptation from Related Synthetic Methods
The method described for 6-chloro-3-pyridinecarboxylic acid production in patent CN1803772A could potentially be adapted by introducing appropriate modifications to incorporate the phenoxy group. This method involves the reaction of 2-chloro-5-nitrapyrin with mineral acid followed by reaction with water.
Spectroscopic Characterization
Predicted Spectroscopic Features
Based on its structural features, 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid would be expected to exhibit characteristic spectroscopic patterns.
Table 3: Predicted Spectroscopic Features
Spectroscopic Method | Expected Features |
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IR Spectroscopy | Strong C=O stretching (1700-1725 cm⁻¹); O-H stretching (2500-3300 cm⁻¹, broad); NO₂ symmetric and asymmetric stretches (1300-1550 cm⁻¹); C-O-C stretching (1200-1250 cm⁻¹) |
¹H NMR | Carboxylic acid proton (10-13 ppm); aromatic protons from both rings (7-9 ppm) with characteristic coupling patterns |
¹³C NMR | Carboxylic carbon signal (~165-170 ppm); aromatic carbons (110-160 ppm); C-O-C carbons (150-160 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 294/296 (M/M+2 isotope pattern due to chlorine) |
Structural Comparisons with Related Compounds
Comparison with 2-Chloro-3-nitro-5-pyridinecarboxylic acid
Table 4: Comparison with 2-Chloro-3-nitro-5-pyridinecarboxylic acid
Feature | 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid | 2-Chloro-3-nitro-5-pyridinecarboxylic acid |
---|---|---|
Molecular Formula | C₁₂H₇ClN₂O₅ | C₆H₃ClN₂O₄ |
Molecular Weight | 294.65 g/mol | 202.55 g/mol |
Structural Features | Phenoxy linkage between two rings | Single pyridine ring |
Flexibility | Greater conformational flexibility due to phenoxy linkage | Less conformational flexibility |
Electronic Properties | Electron density distributed across two aromatic systems | Electron density confined to single ring |
Comparison with 2-Chloro-4-nitrobenzoic acid
2-Chloro-4-nitrobenzoic acid, mentioned in search result , shares the 2-chloro-4-nitro substitution pattern on an aromatic ring with a carboxylic acid group. The co-crystallization behavior of this compound with nicotinamide could provide insights into potential supramolecular behavior of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid.
Research Challenges and Future Directions
Synthetic Optimization
Development of efficient and scalable synthetic routes represents a significant challenge. Future research should focus on:
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Optimizing reaction conditions for the proposed synthetic routes.
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Exploring alternative synthetic pathways with potentially higher yields and fewer steps.
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Developing green chemistry approaches to minimize environmental impact.
Comprehensive Characterization
Complete physicochemical characterization would be essential for understanding the properties and potential applications of this compound:
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Single crystal X-ray diffraction studies to determine precise three-dimensional structure.
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Detailed spectroscopic analysis using multiple techniques (IR, NMR, MS).
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Thermal analysis to determine melting point, thermal stability, and phase transitions.
Application-Focused Research
Future studies should investigate:
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Biological activity screening against various targets.
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Co-crystal formation with pharmaceutically acceptable co-formers.
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Structure-activity relationship studies through systematic modification of functional groups.
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